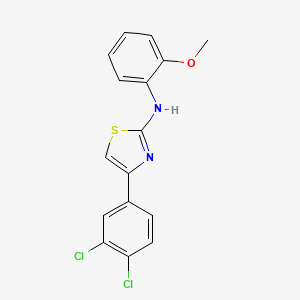![molecular formula C26H20Cl2N2O2 B11111575 2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole](/img/structure/B11111575.png)
2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole core, which is substituted with a 2,4-dichlorophenoxy group and a 2-naphthyloxyethyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
Attachment of the 2-Naphthyloxyethyl Group: The final step involves the alkylation of the benzimidazole derivative with 2-(2-naphthyloxy)ethyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro groups (if present) or at the benzimidazole core, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds, such as:
2-[(2,4-DICHLOROPHENOXY)METHYL]-1H-BENZIMIDAZOLE: This compound lacks the 2-naphthyloxyethyl group, which may result in different chemical and biological properties.
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-ETHYL-1H-BENZIMIDAZOLE: This compound has an ethyl group instead of the 2-naphthyloxyethyl group, which may affect its reactivity and biological activity.
The uniqueness of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[2-(2-NAPHTHYLOXY)ETHYL]-1H-1,3-BENZIMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20Cl2N2O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-naphthalen-2-yloxyethyl)benzimidazole |
InChI |
InChI=1S/C26H20Cl2N2O2/c27-20-10-12-25(22(28)16-20)32-17-26-29-23-7-3-4-8-24(23)30(26)13-14-31-21-11-9-18-5-1-2-6-19(18)15-21/h1-12,15-16H,13-14,17H2 |
InChI Key |
AOMDTTOVZAJEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11111493.png)

![Phthalazine-1,4(2H,3H)-dione, 5-[(5-bromo-2-thienyl)methylenamino]-](/img/structure/B11111509.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11111511.png)

![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)
![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
![2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11111528.png)
![2-Phenyl-5-m-tolyl-[1,3,4]oxadiazole](/img/structure/B11111532.png)

![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol](/img/structure/B11111546.png)
![3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11111549.png)
![4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11111561.png)
![Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B11111577.png)
